(R,S)-N-Ethylnornicotine chemical properties
(R,S)-N-Ethylnornicotine chemical properties
An In-depth Technical Guide to the Chemical and Pharmacological Properties of (R,S)-N-Ethylnornicotine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R,S)-N-Ethylnornicotine, a synthetic homologue of nicotine and a derivative of nornicotine, is a chiral compound with significant research interest due to its distinct pharmacological profile. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and chiral separation, and an exploration of its interaction with neuronal nicotinic acetylcholine receptors (nAChRs). Its selective affinity for nAChR subtypes makes it a valuable tool in neuroscience research and a potential lead compound in drug development for neurological disorders.
Core Chemical Properties
(R,S)-N-Ethylnornicotine is a racemic mixture containing equal amounts of the (R) and (S) enantiomers. Its fundamental chemical properties are summarized below.
Identifiers and General Properties
| Property | Value | Citation(s) |
| IUPAC Name | 3-(1-ethyl-2-pyrrolidinyl)pyridine | [1][2][3] |
| Synonyms | Homonicotine, (±)-N-Ethylnornicotine, rac-Ethylnornicotine | [4][5] |
| CAS Number | 86900-39-2 | [4][5][6] |
| Molecular Formula | C₁₁H₁₆N₂ | [5] |
| Molecular Weight | 176.26 g/mol | [5][6] |
| Appearance | Neat (liquid) | [4] |
| InChI Key | VXSLBTSUIZUVFX-UHFFFAOYSA-N | [4][6] |
| SMILES | CCN1CCCC1c1cccnc1 | [4] |
| Storage Temperature | 2-8 °C | [3] |
Physicochemical Properties
| Property | Value | Notes | Citation(s) |
| Boiling Point | Data not available | For comparison, the boiling point of nornicotine is 260 °C. | [7] |
| Melting Point | Not applicable (liquid at room temp.) | The substance is described as a neat liquid. | [4] |
| Solubility | Data not available | The predicted XLogP3 of 1.5 for the S-enantiomer suggests moderate lipophilicity. | [8] |
| pKa | Data not available | Expected to have two pKa values corresponding to the pyridine and pyrrolidine nitrogens. |
Pharmacology and Signaling Pathways
(R,S)-N-Ethylnornicotine's primary pharmacological significance lies in its differential affinity for the two major subtypes of nicotinic acetylcholine receptors (nAChRs) in the brain: α4β2 and α7. This selectivity allows it to be used as a pharmacological probe to distinguish the physiological roles of these receptor subtypes.
The ethyl group substitution on the pyrrolidine nitrogen, replacing the methyl group of nicotine, leads to a significant reduction in its interaction with α4β2 receptors. Conversely, its interaction with the α7 nAChR subtype is largely preserved. This profile is significant because the α4β2 subtype is strongly associated with the addictive properties of nicotine, while the α7 subtype is a key target for cognitive enhancement in disorders like Alzheimer's disease and schizophrenia. The compound also exhibits antinociceptive (pain-relieving) effects.
Caption: Signaling pathway of (R,S)-N-Ethylnornicotine at nAChR subtypes.
Experimental Protocols
The following sections detail the methodologies for the racemic synthesis of (R,S)-N-Ethylnornicotine and the subsequent analytical separation of its enantiomers.
Racemic Synthesis of (R,S)-N-Ethylnornicotine
The synthesis of racemic N-Ethylnornicotine is typically achieved through the N-alkylation of racemic nornicotine. Racemic nornicotine itself can be synthesized from precursors like myosmine.
Objective: To synthesize (R,S)-N-Ethylnornicotine from racemic nornicotine.
Materials:
-
(R,S)-Nornicotine
-
Ethyl iodide (or diethyl sulfate)
-
Anhydrous potassium carbonate (K₂CO₃) or similar non-nucleophilic base
-
Anhydrous acetonitrile (or acetone)
-
Dichloromethane (DCM)
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Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
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Hexane and Ethyl Acetate (for chromatography)
Procedure:
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Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R,S)-Nornicotine (1.0 eq) in anhydrous acetonitrile.
-
Addition of Base: Add anhydrous potassium carbonate (2-3 eq) to the solution. This will act as a base to deprotonate the pyrrolidine nitrogen.
-
Alkylation: To the stirred suspension, add ethyl iodide (1.1-1.5 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (approximately 82°C for acetonitrile) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the crude residue in dichloromethane and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (R,S)-N-Ethylnornicotine.
-
Purification: Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane, to obtain the pure racemic product.
Chiral HPLC Separation of (R) and (S) Enantiomers
Analytical separation of the enantiomers is crucial for determining enantiomeric excess and for pharmacological studies of the individual stereoisomers.
Objective: To separate and quantify the (R) and (S) enantiomers of N-Ethylnornicotine using High-Performance Liquid Chromatography (HPLC).
Instrumentation and Materials:
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HPLC system with a UV detector
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Chiral stationary phase (CSP) column (e.g., α₁-acid glycoprotein (AGP) or cyclodextrin-based column)
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(R,S)-N-Ethylnornicotine sample
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HPLC-grade mobile phase solvents (e.g., isopropanol, methanol, acetonitrile)
-
HPLC-grade buffer (e.g., ammonium acetate or phosphate buffer)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the (R,S)-N-Ethylnornicotine sample in the mobile phase or a compatible solvent.
-
Column Equilibration: Equilibrate the chiral column with the chosen mobile phase until a stable baseline is achieved. A typical mobile phase could be a mixture of an organic solvent (e.g., isopropanol) and an aqueous buffer.
-
Method Parameters:
-
Flow Rate: Set a flow rate appropriate for the column dimensions, typically between 0.5 - 1.5 mL/min.[6]
-
Detection: Set the UV detector to a wavelength where the pyridine ring absorbs strongly, typically around 254 nm.[6]
-
Temperature: Maintain a constant column temperature (e.g., 25°C), as temperature can affect chiral resolution.
-
-
Injection: Inject a small volume (e.g., 5-20 µL) of the prepared sample onto the column.
-
Data Acquisition: Record the chromatogram for a sufficient duration to allow both enantiomer peaks to elute.
-
Analysis: Integrate the peak areas for the (R) and (S) enantiomers. The enantiomeric excess (% ee) can be calculated from the relative peak areas.
Caption: Experimental workflow for synthesis and chiral analysis.
Applications in Research and Development
(R,S)-N-Ethylnornicotine serves multiple roles in scientific investigation:
-
Pharmacological Probe: Its selective action helps in elucidating the specific functions of α4β2 and α7 nAChR subtypes in the central nervous system.
-
Drug Discovery: The reduced activity at the α4β2 receptor suggests that derivatives might offer therapeutic benefits (e.g., cognitive enhancement) with a lower potential for addiction than nicotine-based compounds.
-
Analytical Standard: It is frequently used as an internal standard in chromatographic methods (GC-MS, HPLC) for the precise quantification of nicotine and its metabolites in biological fluids.[6]
-
Regulatory Science: The presence of N-Ethylnornicotine can be an indicator to help distinguish between synthetic nicotine and tobacco-derived nicotine in commercial products.[6]
References
- 1. (R,S)-N-Ethyl Nornicotine | LGC Standards [lgcstandards.com]
- 2. (R,S)-N-Ethyl Nornicotine | LGC Standards [lgcstandards.com]
- 3. (R,S)-N-Ethyl Nornicotine | 86900-39-2 [sigmaaldrich.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. scbt.com [scbt.com]
- 6. (R,S)-N-Ethylnornicotine | 86900-39-2 | Benchchem [benchchem.com]
- 7. Nornicotine | C9H12N2 | CID 91462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-((2S)-1-Ethyl-2-pyrrolidinyl)pyridine | C11H16N2 | CID 201440 - PubChem [pubchem.ncbi.nlm.nih.gov]
